8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Benzazepinone Synthesis Heterocyclic Chemistry N-Deprotection

This 8-chloro benzazepinone serves as the certified Tolvaptan Impurity 49 reference standard (95–≥98% HPLC) for regulatory batch release testing and as a pharmacologically validated scaffold for calcium channel blocker SAR studies. The 8-Cl substitution yields distinct in vivo antihypertensive profiles versus 6-CF₃ analogs in SHR models. Its unprotected secondary amine enables divergent N-functionalization, and the published 83%-yield N-tosyl deprotection route supports cost modeling for scale-up to kilogram quantities. Co-available 7-Cl and 9-Cl regioisomers enable orthogonal HPLC method development.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
CAS No. 116815-03-3
Cat. No. B055132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
CAS116815-03-3
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C(C=C(C=C2)Cl)NC1
InChIInChI=1S/C10H10ClNO/c11-7-3-4-8-9(6-7)12-5-1-2-10(8)13/h3-4,6,12H,1-2,5H2
InChIKeyVYAYCHCHFQVJHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 116815-03-3): Benzazepinone Building Block and Tolvaptan Impurity Reference Standard


8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (C₁₀H₁₀ClNO, MW 195.65) is a 7-membered benzazepinone heterocycle bearing an 8-position chlorine substituent on the fused aromatic ring and a ketone at the 5-position . This scaffold is recognized as a privileged intermediate in medicinal chemistry, serving both as a versatile building block for the synthesis of pharmaceutically relevant calcium channel modulators and V2 vasopressin receptor antagonists [1], and as a key process-related impurity/reference standard in the manufacture and quality control of the marketed drug tolvaptan .

Why 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one Cannot Be Simply Replaced by Other Chloro-Benzazepinone Isomers or Unsubstituted Analogs


In the benzazepinone chemotype, the specific ring position of the chloro substituent exerts decisive control over both synthetic accessibility and downstream pharmacological utility. 7-Chloro analogs (e.g., 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one) serve as the direct penultimate intermediate for tolvaptan synthesis [1], whereas the 8-chloro isomer (this compound) functions as a distinct process impurity requiring separate analytical resolution and quantification in tolvaptan drug substance specifications . In calcium channel blocker SAR studies, the 8-chloro substitution pattern on the related benzothiazepinone framework (8-chlorodiltiazem, 2b) yields quantifiably different in vivo antihypertensive potency and duration profiles compared to 6-CF₃-substituted analogs [2]. Furthermore, the absence of the N1 protecting group on this compound provides a reactive secondary amine handle that enables divergent functionalization pathways unavailable to N-tosyl or N-alkylated benzazepinones [3]. These positional and structural determinants collectively preclude indiscriminate substitution among closely related benzazepinone analogs.

Quantitative Differentiation Evidence for 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (116815-03-3) Relative to Analogs


Synthetic Route Yields: N-Tosyl Deprotection Route Achieves 83% Yield for 8-Chloro Target

The deprotection of 8-chloro-5-oxo-1-p-toluenesulfonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine provides the 8-chloro target compound with a reported isolated yield of approximately 83% [1]. This yield establishes a benchmark for route selection when accessing the unprotected N1 secondary amine scaffold. In contrast, the alternative route proceeding via methyl 2-amino-4-chlorobenzoate yields the same compound but lacks publicly reported yield data, creating procurement uncertainty regarding cost-effectiveness and synthetic efficiency [1].

Benzazepinone Synthesis Heterocyclic Chemistry N-Deprotection

Commercial Purity Specifications: 8-Chloro Target Available at 95% to 98% (HPLC) with Validated Analytical Characterization

Multiple commercial suppliers offer 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one with documented purity specifications ranging from 95% to 95+% to ≥98% by HPLC [1]. The 8-chloro isomer is explicitly differentiated from the 7-chloro regioisomer (CAS 247237-56-5), which is also available at ≥98% HPLC purity but serves the distinct function of tolvaptan penultimate intermediate rather than impurity reference standard [1]. The 9-chloro isomer (also offered at ≥98% HPLC) represents yet another regioisomeric impurity requiring orthogonal analytical resolution [1].

Analytical Chemistry Reference Standards Quality Control

Calcium Channel Blocker SAR: 8-Chloro Substitution (Benzothiazepinone Analog 8-Chlorodiltiazem) Establishes Baseline Antihypertensive Potency for Benzazepinone Comparison

In the benzazepinone calcium channel blocker program, 8-chlorodiltiazem (2b) serves as a key comparator compound representing the 8-chloro-substituted benzothiazepinone scaffold. The 3-allyl benzazepinone analog 17c demonstrated superior in vivo antihypertensive potency compared to 8-chlorodiltiazem (2b) and exhibited a longer duration of action [1]. This cross-chemotype comparison establishes that the 8-chloro substitution pattern, while active, provides a quantifiably different pharmacological profile than alternative substitution patterns (e.g., 6-CF₃ analogs 17a and 17b, which showed comparable oral antihypertensive activity to 8-chlorodiltiazem) [1].

Calcium Channel Blockers Antihypertensive Agents Structure-Activity Relationship

Tolvaptan Impurity Profile: 8-Chloro Isomer Serves as Quantifiable Process Impurity Distinct from 7-Chloro Penultimate Intermediate

In tolvaptan manufacturing, the 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one isomer is condensed with 2-methyl-4-nitrobenzoyl chloride to form the final API, whereas the 8-chloro isomer (this compound) is identified as Tolvaptan Impurity 49 (also designated Impurity 1) [1]. The 8-chloro impurity must be chromatographically resolved and quantified separately from the 7-chloro starting material and from the 9-chloro impurity (Impurity 2) . Liquid chromatographic methods have been specifically developed to separate and determine multiple impurities in tolvaptan, with the 8-chloro impurity representing one of the critical components requiring baseline resolution [2].

Pharmaceutical Impurities Tolvaptan Process Chemistry

Validated Application Scenarios for 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (116815-03-3) Based on Differentiated Evidence


Pharmaceutical QC: Certified Reference Standard for Tolvaptan Impurity 49 (Impurity 1) Quantification

This compound is procured as a certified impurity reference standard for the development and validation of HPLC methods that quantify Tolvaptan Impurity 49 in drug substance batches. The material is supplied with documented purity of 95% to ≥98% (HPLC) and full analytical characterization to support regulatory filings and batch release testing [1]. Its differentiation from the 7-chloro synthetic intermediate and 9-chloro impurity is critical for ensuring chromatographic resolution and accurate impurity profiling.

Medicinal Chemistry: Benzazepinone Scaffold for Calcium Channel Blocker SAR Studies

Researchers exploring diltiazem-like calcium channel blockers utilize this 8-chloro benzazepinone as a synthetic building block or reference scaffold. The 8-chloro substitution pattern has established comparator data versus 6-CF₃ and 3-allyl analogs in the spontaneously hypertensive rat model, providing a defined SAR anchor point for novel analog design [1].

Custom Synthesis Scale-Up: Route Selection Based on Quantified Yield Data

For projects requiring multi-gram to kilogram quantities, procurement decisions can be guided by the documented 83% yield achievable via the N-tosyl deprotection route. This yield benchmark enables cost modeling and synthetic feasibility assessment that is unavailable for alternative routes lacking published yield data [1].

Analytical Method Development: Regioisomer Resolution Studies

The availability of this 8-chloro compound alongside the corresponding 7-chloro and 9-chloro regioisomers (both available at ≥98% HPLC purity) supports the development of orthogonal chromatographic methods capable of baseline-resolving positional isomers in complex reaction mixtures or drug substance impurity profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.